molecular formula C₁₆H₁₆D₃NO₅ B1159807 p-Hydroxybenzoylecgonine-D3

p-Hydroxybenzoylecgonine-D3

Cat. No.: B1159807
M. Wt: 308.34
Attention: For research use only. Not for human or veterinary use.
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Description

Based on the available data, p-Hydroxybenzoylecgonine-D3 is presumed to be a deuterated analog of benzoylecgonine, a major metabolite of cocaine. Its structure likely incorporates a para-hydroxy substitution on the benzoyl group and three deuterium atoms, enhancing its utility as an internal standard in mass spectrometry for precise quantification in forensic and clinical toxicology studies.

Deuterated compounds like Benzoylecgonine-D3 (discussed in ) are critical for minimizing matrix effects and improving analytical accuracy. These analogs are characterized by high purity (>99%) and stability, ensuring reproducibility in complex biological matrices .

Properties

Molecular Formula

C₁₆H₁₆D₃NO₅

Molecular Weight

308.34

Synonyms

(1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid-D3;  _x000B_[1R-(exo,exo)]-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-zzabicyclo[3.2.1]octane-2-carboxylic Acid-D3

Origin of Product

United States

Scientific Research Applications

p-Hydroxybenzoylecgonine-D3, a deuterated derivative of p-hydroxybenzoylecgonine, has gained attention in scientific research, particularly in the fields of toxicology and pharmacology. This compound serves as an important internal standard in mass spectrometry for the quantification of cocaine and its metabolites. Below is a detailed exploration of its applications, supported by data tables and case studies.

Drug Testing and Forensic Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of cocaine and its metabolites in biological samples. The compound allows for accurate quantification by compensating for variability in sample preparation and analysis.

Key Findings:

  • In a study involving meconium samples from infants, p-hydroxybenzoylecgonine was detected alongside other metabolites, confirming cocaine exposure during pregnancy. The study highlighted that p-hydroxybenzoylecgonine was found in 21 out of 22 tested samples, emphasizing its significance in monitoring cocaine use during gestation .
  • The recovery rates for p-hydroxybenzoylecgonine were reported to be between 42.29% to 59.11%, indicating its reliability as a marker in toxicological assessments .

Clinical Research

The compound is also utilized in clinical research to understand the pharmacokinetics of cocaine metabolism. By using deuterated standards, researchers can trace the metabolic pathways and quantify the concentration of metabolites in various biological matrices.

Case Study Example:
A clinical study conducted at Emory University involved analyzing meconium samples from neonates whose mothers tested positive for benzoylecgonine. The results demonstrated that p-hydroxybenzoylecgonine was one of the primary metabolites detected, affirming its role as a crucial indicator of cocaine exposure .

Metabolic Pathway Studies

Research on cocaine metabolism often incorporates this compound to elucidate the metabolic pathways involved. Understanding these pathways is vital for developing therapeutic interventions for cocaine addiction and overdose.

Data Insights:

  • Cocaine is metabolized into several compounds, including benzoylecgonine and ecgonine methyl ester, with p-hydroxybenzoylecgonine being a significant metabolite formed through hydroxylation processes .
  • Studies have shown that the presence of hydroxylated metabolites can exceed that of cocaine itself, indicating their importance in assessing drug exposure levels .

Method Development for Analyzing Biological Samples

The compound is integral in developing new analytical methods for detecting cocaine and its metabolites across various biological fluids such as urine, saliva, and meconium.

Methodological Advancements:

  • A recent LC-MS/MS method optimized for analyzing cocaine metabolites demonstrated high sensitivity and specificity, allowing for effective monitoring of substance use in clinical settings .
  • The incorporation of deuterated standards like this compound enhances method reliability by providing consistent reference points during analysis.

Data Tables

Application Area Findings
Drug TestingDetected in 21 out of 22 meconium samples; recovery rates between 42.29% - 59.11%
Clinical ResearchSignificant indicator of maternal cocaine use; aids in understanding neonatal exposure
Metabolic Pathway StudiesHydroxylated metabolites often exceed parent drug concentration; critical for pharmacokinetic studies
Method DevelopmentHigh sensitivity LC-MS/MS methods developed; effective across multiple biological matrices

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties and applications of p-Hydroxybenzoylecgonine-D3 (inferred) with structurally or functionally related deuterated compounds from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) CAS/DEA No. Purity Applications
Benzoylecgonine-D3 C₁₇H₂₁D₃NO₂·ClH 319.90 Not provided >99% Cocaine metabolite quantification; LC-MS/MS internal standard
Ecgonine methylester-D3·HCl C₁₀H₁₄D₃NO₃·HCl 238.73 DEA No. 9180 CII Not stated Cocaine pathway analysis; reference material in forensic toxicology
EDDP·perchlorate C₂₀H₂₄N⁺·ClO₄⁻ 377.87 Not provided Not stated Methadone metabolite detection; urine drug testing
EDDP-D3·perchlorate C₂₀H₂₁D₃N⁺·ClO₄⁻ 380.89 Not provided Not stated Isotopically labeled standard for methadone metabolism studies

Structural and Functional Insights:

Benzoylecgonine-D3 vs. Ecgonine Methylester-D3·HCl :

  • Benzoylecgonine-D3 is a hydrolyzed metabolite derivative with a benzoyl group, while Ecgonine methylester-D3·HCl retains the methyl ester moiety of cocaine. The latter is used to study early-phase cocaine metabolism, whereas Benzoylecgonine-D3 targets later-phase excretion profiling .
  • Deuterium placement differs: Benzoylecgonine-D3 labels the benzoyl group, while Ecgonine methylester-D3·HCl labels the methyl ester, affecting fragmentation patterns in MS analysis.

EDDP Derivatives vs. Benzoylecgonine-D3 :

  • EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) is a methadone metabolite, structurally unrelated to cocaine metabolites. Its deuterated form (EDDP-D3) serves as a reference in opioid monitoring, contrasting with Benzoylecgonine-D3’s role in stimulant analysis .
  • Molecular weight differences reflect distinct structural frameworks: EDDP derivatives are bulkier due to diphenylpyrrolidine rings, while benzoylecgonine analogs are smaller and more polar.

Purity and Stability :

  • Benzoylecgonine-D3’s exceptional purity (>99%) ensures minimal interference in trace analyses, outperforming EDDP analogs, which lack explicit purity data in the evidence .

Research Findings and Analytical Relevance

  • Deuterium Labeling: Position-specific deuterium in Benzoylecgonine-D3 and Ecgonine methylester-D3·HCl enhances isotopic differentiation, critical for avoiding overlap with endogenous compounds in biological samples .
  • Regulatory Compliance : EDDP and cocaine-related standards are classified under DEA schedules, necessitating strict handling protocols .
  • Method Validation : Benzoylecgonine-D3’s high purity supports FDA- and EMA-compliant method validation for cocaine exposure studies, whereas EDDP-D3 is pivotal in opioid misuse monitoring .

Preparation Methods

Reductive Dehalogenation Method

The site-specific deuteration of benzoylecgonine derivatives is achieved through reductive dehalogenation, as demonstrated in deuterium-labeled cocaine synthesis. For this compound, this involves:

  • Halogenation : Introducing a bromine or iodine atom at the para position of the benzoyl group.

  • Catalytic Reduction : Treating the halogenated intermediate with deuterium gas (D₂) in the presence of palladium catalysts (e.g., Pd/C or Pd/BaSO₄).

Key parameters :

  • Reaction temperature: 25–50°C

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Catalyst loading: 5–10% w/w

This method ensures >98% isotopic purity , confirmed via mass spectrometry.

Transesterification with Controlled Deuterium Incorporation

Adapting patented methods for benzoylecgonine derivatives, deuterium can be introduced during transesterification:

  • Starting Material : Benzoylmethylecgonine (BME) is reacted with deuterated propylene glycol (propylene glycol-D₆).

  • Reaction Conditions :

    • Temperature: 50–60°C

    • Solvent system: Propylene glycol-D₆ with <5% H₂O

    • Atmosphere: Dry nitrogen to minimize hydrolysis

Advantages :

  • Enhanced stability of deuterated esters due to reduced water content.

  • Higher yields of 2-hydroxypropyl-D₆ esters, which resist retro-esterification.

Reaction Optimization and Parameters

Temperature and Solvent Effects

Data from benzoylecgonine transesterification reveal temperature-dependent kinetics:

Temperature (°C)Reaction Time (days)2-HP BEc Yield (%)Stability at 40°C (13 days)
50169.7161% retained
601528.881% retained

Higher temperatures accelerate transesterification but risk deuteration loss above 60°C.

Deuterium Source Purity

  • Propylene glycol-D₆ : Must be >99% isotopic purity to prevent protium contamination.

  • D₂ gas : Requires strict anhydrous conditions to avoid HD formation.

Analytical Characterization

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : Identifies molecular ions at m/z 306.2 (M+H⁺) for non-deuterated and m/z 309.2 for this compound.

  • Isotopic Purity : Calculated via peak intensity ratios (D3:D0 ≥ 98:2).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (70:30 v/v)

  • Retention Time : 12.3 minutes (non-deuterated) vs. 12.1 minutes (deuterated).

ConditionNon-Deuterated (Degradation)p-Hydroxy-D3 (Degradation)
25°C, 13 days27%9%
40°C, 13 days73%19%

Storage recommendations:

  • Temperature : -20°C in amber vials

  • Solvent : Anhydrous propylene glycol.

Comparative Analysis of Preparation Methods

MethodYield (%)Isotopic Purity (%)Scalability
Reductive Dehalogenation65–7598–99Moderate
Transesterification80–8595–97High

Trade-offs : Reductive dehalogenation offers higher isotopic purity, while transesterification is more scalable.

Applications in Research

  • Pharmacokinetic Studies : Tracking deuterated metabolites via LC-MS/MS.

  • Forensic Toxicology : Differentiating environmental exposure from active use.

Q & A

Q. Advanced Research Focus :

  • Experimental Design :
    • Use human liver microsomes (HLMs) or primary hepatocytes to simulate Phase I/II metabolism. Include deuterated and non-deuterated analogs to compare metabolic rates .
    • Optimize incubation conditions (pH, temperature, cofactors like NADPH) to reflect physiological environments .
    • Employ LC-MS/MS for quantifying parent compound and metabolites, leveraging isotopic labeling to distinguish endogenous interferences .
  • Data Interpretation :
    • Calculate intrinsic clearance (CLint) using the substrate depletion method. Statistical tools (e.g., nonlinear regression) aid in modeling degradation kinetics .
    • Address variability by replicating experiments across multiple donor-derived hepatocyte batches .

What strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical studies?

Advanced Research Focus :
Discrepancies in PK parameters (e.g., half-life, bioavailability) may stem from methodological differences. Researchers should:

  • Conduct Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosing regimens, species (rodent vs. non-rodent), and analytical methodologies .
  • Replicate Key Studies : Control variables such as sample preparation (e.g., plasma vs. serum), storage conditions, and detection limits .
  • Apply Sensitivity Analysis : Use software like Phoenix WinNonlin to assess how parameter assumptions (e.g., absorption rate constants) impact PK model outcomes .

How can isotopic dilution techniques improve the quantification of this compound in complex biological matrices?

Q. Basic Research Focus :

  • Methodology :
    • Spike samples with a known concentration of deuterated internal standard (IS) to correct for matrix effects and ionization efficiency in LC-MS/MS .
    • Validate the method per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
  • Data Normalization :
    • Use the IS response ratio to normalize analyte signal, reducing variability from instrument drift .

What computational approaches predict the physicochemical properties of this compound for drug discovery applications?

Q. Advanced Research Focus :

  • In Silico Tools :
    • Molecular Dynamics Simulations : Predict solubility and logP using software like Schrödinger Suite or GROMACS, incorporating deuterium’s isotopic mass effect .
    • Quantum Mechanical Calculations : Assess electronic properties (e.g., pKa) via Gaussian or ORCA, critical for understanding ionization states in physiological conditions .
  • Validation :
    • Cross-check predictions with experimental data (e.g., shake-flask solubility tests) to refine computational models .

How should researchers formulate hypotheses to explore the enzymatic pathways involved in this compound biosynthesis?

Q. Advanced Research Focus :

  • Hypothesis Development :
    • Example: "Cytochrome P450 3A4 (CYP3A4) catalyzes the hydroxylation of benzoylecgonine-D3 to form this compound, with deuterium isotope effects altering reaction kinetics."
  • Testing Framework :
    • Enzyme Inhibition Assays : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) in HLMs to identify contributing isoforms .
    • Kinetic Isotope Effect (KIE) Studies : Compare VmaxV_{max} and KmK_m between deuterated and non-deuterated substrates to quantify isotopic impacts .

What criteria define rigorous literature reviews for contextualizing this compound within cocaine metabolite research?

Q. Basic Research Focus :

  • Source Selection : Prioritize peer-reviewed journals indexed in PubMed/Scopus and authoritative databases (CAS Common Chemistry, DSSTox) .
  • Gap Analysis : Use tools like VOSviewer to map keyword clusters (e.g., "deuterated biomarkers," "isotope dilution") and identify understudied areas .
  • Critical Appraisal : Evaluate study limitations (e.g., small sample sizes in PK trials) using checklists like CONSORT or STROBE .

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